molecular formula C13H14N4O2S B11628276 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B11628276
M. Wt: 290.34 g/mol
InChI Key: HZHADLRQLDFDHU-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a thioacetamide derivative featuring a pyrimidinone core substituted with an amino group at position 4 and a sulfanyl-linked acetamide moiety. The 3-methylphenyl group on the acetamide nitrogen introduces steric and electronic modifications that influence its physicochemical and biological properties. This compound is synthesized via S-alkylation reactions, typically involving chloroacetamide intermediates and 6-aminothiouracil under basic conditions .

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C13H14N4O2S/c1-8-3-2-4-9(5-8)15-12(19)7-20-13-16-10(14)6-11(18)17-13/h2-6H,7H2,1H3,(H,15,19)(H3,14,16,17,18)

InChI Key

HZHADLRQLDFDHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the reaction of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in aqueous ethanol at room temperature. The resulting product is then reacted with 3-methylaniline to yield the final compound .

Chemical Reactions Analysis

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Trends:

  • Electron-Withdrawing Groups (e.g., CF₃, Cl): Enhance target affinity but may reduce aqueous solubility.
  • Electron-Donating Groups (e.g., OCH₃, CH₃): Improve solubility and modulate anti-inflammatory effects .
  • Bulkier Substituents (e.g., benzothiazole in ): Enable interactions with hydrophobic enzyme pockets.

Physicochemical Properties

Observations:

  • High Melting Points (e.g., 230–255°C) correlate with crystalline stability, common in aryl-substituted analogs.
  • Synthetic Yields vary with substituent reactivity; electron-deficient aryl groups (e.g., nitro in ) often require optimized conditions.

Structure-Activity Relationship (SAR) Insights

Aryl Group Effects :

  • 3-Methylphenyl (target): Balances steric bulk and hydrophobicity, favoring interactions with aromatic residues in enzyme binding sites.
  • 4-Sulfamoylphenyl (): Introduces hydrogen-bonding and ionizable groups, beneficial for targeting sulfhydryl enzymes .
  • 4-Trifluoromethylphenyl (): Increases metabolic stability due to fluorine’s electronegativity .

Biological Activity

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Characteristics:

PropertyValue
Molecular Formula C12H12N4O2S
Molecular Weight 276.314 g/mol
CAS Number [Not specified in sources]
LogP 1.9245
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 3

The compound features a pyrimidine ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that derivatives of the pyrimidine structure, including 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide, exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

In a study assessing the efficacy of similar pyrimidine derivatives against multiple cancer cell lines, compounds with structural similarities demonstrated promising activity against leukemia, lung, colon, and breast cancers. The efficacy was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

The proposed mechanisms for the anticancer activity include:

  • Inhibition of DNA Synthesis: Compounds targeting the pyrimidine metabolism may disrupt DNA synthesis in rapidly dividing cancer cells.
  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancerous cells through various signaling pathways.
  • Cell Cycle Arrest: The compound may interfere with cell cycle progression, preventing cancer cells from proliferating.

Antimicrobial Activity

Pyrimidine derivatives are also explored for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against certain bacterial strains and fungi. This is attributed to its ability to inhibit key enzymes involved in microbial metabolism.

Other Biological Activities

Research has identified potential antiviral properties as well. The compound's structure suggests it could interact with viral proteins or enzymes critical for viral replication.

Summary of Studies

A review of literature reveals several studies focusing on the biological activities of related compounds:

Study ReferenceFindings
MDPI StudyIdentified antiviral activity in similar heterocycles.
ChemicalBookDiscussed potential anticancer mechanisms related to pyrimidines.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide. Clinical trials are essential to determine safety profiles and efficacy in humans.

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